

An In-Depth Technical Guide to the Proposed Synthesis of LP-360924

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Compound of Interest

Compound Name:	LP-360924
CAS No.:	1984787-69-0
Cat. No.:	B608642

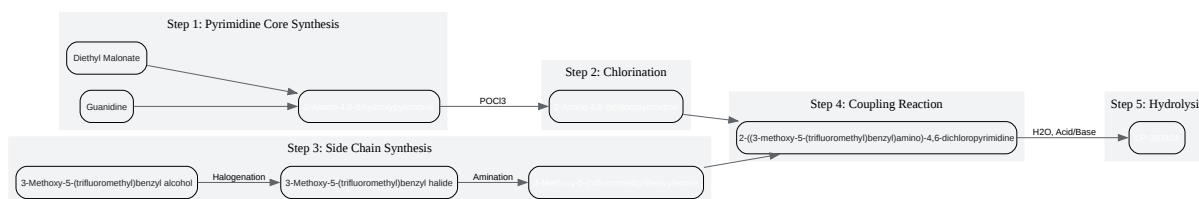
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Disclaimer: As of the latest available information, a specific, peer-reviewed, and published synthesis pathway for **LP-360924**, also known as 2-((3-methoxy-5-(trifluoromethyl)benzyl)amino)pyrimidine-4,6-diol, has not been identified in publicly accessible scientific literature or patents. Therefore, this document presents a scientifically plausible and logical synthetic route based on established chemical principles and analogous reactions reported for structurally similar compounds. This guide is intended for informational and research purposes only.

Introduction

LP-360924 belongs to the aminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Aminopyrimidine derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] The structural features of **LP-360924**, including the substituted benzylamine moiety and the pyrimidine-4,6-diol core, suggest its potential as a modulator of biological pathways, possibly as an inhibitor of kinases or other enzymes. The



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Caption: Proposed multi-step synthesis of **LP-360924**.

Part 1: Synthesis of the Pyrimidine Core and Side Chain

Step 1: Synthesis of 2-Amino-4,6-dihydropyrimidine

The pyrimidine core can be synthesized via a condensation reaction between guanidine and a malonic acid diester, a well-established method for forming the pyrimidine ring.[4]

Protocol:

- To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.
- Stir the mixture for a short period to allow for the formation of free guanidine.
- Slowly add diethyl malonate to the reaction mixture.
- Reflux the mixture for several hours.
- After cooling, the precipitated sodium salt of the product is dissolved in water.

- Neutralize the solution with acetic acid to precipitate the 2-amino-4,6-dihydroxypyrimidine.[4]
- Filter, wash with water and ethanol, and dry the product.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the guanidine hydrochloride and to catalyze the condensation reaction. Ethanol is a suitable solvent that allows for the reaction to be carried out at reflux temperature, accelerating the rate of reaction.[4] Neutralization with a weak acid like acetic acid ensures the selective precipitation of the product while keeping the unreacted guanidine in solution.[4]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The dihydroxy-pyrimidine is then converted to the more reactive dichloro-pyrimidine, a key intermediate for the subsequent coupling reaction. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl_3).[5][6][7]

Protocol:

- Suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.
- Add an acid-trapping agent, such as triethylamine or N,N-dimethylaniline, to the mixture.[7][8]
- Heat the reaction mixture at a temperature between 50-80°C for several hours.[6][7]
- After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.
- The residue is then cautiously added to ice-water.
- Neutralize the aqueous solution with a base (e.g., NaOH) to a pH of approximately 2.5-4 to precipitate the product.[7]
- Filter, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Causality of Experimental Choices: Phosphorus oxychloride serves as both the chlorinating reagent and the solvent in some procedures.[7] The addition of an amine base is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.[7][8] The

temperature is controlled to prevent side reactions and decomposition.[8] The workup procedure involving quenching with ice-water and controlled neutralization is critical for the safe decomposition of excess POCl_3 and for the selective precipitation of the desired product.[7]

Step 3: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine

The synthesis of the benzylamine side chain can be approached from 3,5-bis(trifluoromethyl)benzyl alcohol, which can be synthesized from the corresponding Grignard reagent and paraformaldehyde.[9]

Protocol for 3-Methoxy-5-(trifluoromethyl)benzyl alcohol:

- A more direct precursor would be 3-methoxy-5-(trifluoromethyl)benzoic acid, which can be reduced to the corresponding alcohol. A related methylation of a hydroxybenzoic acid is described in a patent.[10]
- Assuming the availability of 3-methoxy-5-(trifluoromethyl)benzoic acid, it can be reduced to the benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.

Protocol for 3-Methoxy-5-(trifluoromethyl)benzylamine:

- The synthesized 3-methoxy-5-(trifluoromethyl)benzyl alcohol is first converted to the corresponding benzyl halide (e.g., bromide or chloride) using a halogenating agent like PBr_3 or SOCl_2 .
- The resulting benzyl halide is then subjected to an amination reaction. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia or a protected form of ammonia, followed by deprotection.

Part 2: Assembly of LP-360924 and Final Hydrolysis

Step 4: Coupling of 2-Amino-4,6-dichloropyrimidine and 3-Methoxy-5-(trifluoromethyl)benzylamine

This key step involves a nucleophilic aromatic substitution (S_NAr) reaction where the amino group of the benzylamine displaces one of the chlorine atoms on the pyrimidine ring.[11][12]

Protocol:

- Dissolve 2-amino-4,6-dichloropyrimidine and 3-methoxy-5-(trifluoromethyl)benzylamine in a suitable polar aprotic solvent such as ethanol, methanol, or DMF.[12][13]
- Add a non-nucleophilic base, such as triethylamine or sodium hydroxide, to the reaction mixture to act as an acid scavenger.[11][12]
- Stir the reaction at room temperature or with gentle heating for several hours, monitoring the progress by TLC.[12]
- Upon completion, the reaction mixture is worked up by adding water to precipitate the crude product.
- The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a polar solvent helps to dissolve the reactants and facilitate the S_NAr reaction. The base is essential to neutralize the HCl formed during the substitution, preventing the protonation of the benzylamine and deactivation of the nucleophile. [11] The reaction temperature is kept moderate to control the regioselectivity and prevent the substitution of the second chlorine atom, although some disubstituted product may form.

Note on Regioselectivity: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent. Therefore, the initial substitution is likely to occur at either position, leading to a single monosubstituted product. Controlling the stoichiometry of the reactants (using a 1:1 molar ratio of the dichloropyrimidine and the benzylamine) is important to minimize the formation of the disubstituted byproduct.

Step 5: Hydrolysis to LP-360924

The final step is the conversion of the remaining chloro group on the pyrimidine ring to a hydroxyl group to yield the final product, **LP-360924**. This can be achieved by hydrolysis under acidic or basic conditions.

Protocol:

- The mono-substituted chloropyrimidine from the previous step is dissolved in a suitable solvent, such as an aqueous alcohol or dioxane.
- The solution is treated with an acid (e.g., HCl) or a base (e.g., NaOH) and heated to reflux for several hours.
- The progress of the hydrolysis is monitored by TLC.
- After completion, the reaction mixture is cooled and neutralized to precipitate the final product, **LP-360924**.
- The product is then filtered, washed, and dried.

Causality of Experimental Choices: The choice between acidic or basic hydrolysis will depend on the stability of the rest of the molecule under these conditions. Both methods can effectively replace the chlorine atom with a hydroxyl group. Heating is typically required to drive the hydrolysis to completion.

Quantitative Data Summary

Reactant/Product	Molecular Formula	Molar Mass (g/mol)
Guanidine Hydrochloride	CH ₆ ClN ₃	95.53
Diethyl Malonate	C ₇ H ₁₂ O ₄	160.17
2-Amino-4,6-dihydropyrimidine	C ₄ H ₅ N ₃ O ₂	127.10
Phosphorus Oxychloride	POCl ₃	153.33
2-Amino-4,6-dichloropyrimidine	C ₄ H ₃ Cl ₂ N ₃	163.99
3-Methoxy-5-(trifluoromethyl)benzylamine	C ₉ H ₁₀ F ₃ NO	205.18
LP-360924	C ₁₂ H ₁₁ F ₃ N ₄ O ₃	316.24

Biological Context and Potential Mechanism of Action

While the specific biological activity of **LP-360924** is not publicly documented, its structural similarity to other biologically active aminopyrimidines allows for some informed speculation. Many 2,4-diamino-5-benzylpyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[14][15][16] These compounds often exhibit antimicrobial and anticancer properties.[14][15][16] The broader class of aminopyrimidines has shown a wide array of pharmacological effects, including antibacterial, antifungal, and antiviral activities.[3][17][18] It is plausible that **LP-360924** could also interact with enzymes such as kinases, where the pyrimidine scaffold can act as a hinge-binding motif. Further biological evaluation is necessary to elucidate the precise mechanism of action and therapeutic potential of **LP-360924**.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of **LP-360924**. The proposed route is based on well-established chemical transformations and supported by analogous procedures found in the scientific literature. By providing detailed protocols and explaining the rationale behind the experimental choices, this guide aims to be a valuable resource for researchers interested in the synthesis and further investigation of **LP-360924** and related aminopyrimidine derivatives. It is important to reiterate that this is a proposed synthesis, and optimization of each step would be necessary to achieve good yields and purity of the final compound.

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